7-Tridecanol
Overview
Description
Synthesis Analysis
The synthesis of derivatives and analogs of tridecanoic acids, including 7-Tridecanol, often involves complex organic synthesis routes. A notable method for the preparation of dideuterated and enantiomers of monodeuterated tridecanoic acids utilizes key intermediates such as ketones, which are subsequently reduced to alcohols through specific reduction reactions (Abad, Fabriàs, & Camps, 2000). Another synthesis pathway involves the Williamson reaction to produce pure n-tridecyl, 7-tridecyl, and oxo-tridecyl polyethylene glycol monoethers, showcasing the compound's versatility in creating surface-active agents (Hartmann & West, 1965).
Molecular Structure Analysis
The structure of related compounds, such as tridecanoic acid, provides insight into the molecular arrangement and crystalline forms of similar fatty alcohols. The A′-form of tridecanoic acid, for instance, has been determined to be triclinic, which might suggest structural similarities in the solid-state forms of 7-Tridecanol and its related compounds (Goto & Asada, 1980).
Chemical Reactions and Properties
7-Tridecanol and its derivatives undergo various chemical reactions that highlight the compound's reactivity and potential applications. For instance, the synthesis of dideuterated and monodeuterated tridecanoic acids showcases the compound's ability to participate in complex organic transformations, leading to products useful in biochemical studies (Abad, Fabriàs, & Camps, 2000).
Physical Properties Analysis
The physical properties of 7-Tridecanol derivatives, such as polyethylene glycol ethers based on the compound, include melting points and solubility characteristics crucial for their application in industry and research. The crystalline and liquid forms of these ethers provide valuable information on the physical behavior of 7-Tridecanol in various conditions (Hartmann & West, 1965).
Chemical Properties Analysis
The chemical properties of 7-Tridecanol, such as reactivity towards esterification, oxidation, and other transformations, play a significant role in its utility across different chemical processes. The synthesis of dideuterated tridecanoic acids illustrates the compound's versatility and utility in producing chemically and isotopically labeled compounds for scientific studies (Abad, Fabriàs, & Camps, 2000).
Scientific Research Applications
Synthesis and Surface Property Studies
- Polyethylene Glycol Ethers Synthesis : 7-Tridecanol has been used in the synthesis of polyethylene glycol ethers. These compounds are significant for comparative studies of surface properties. They exhibit diverse melting points and physical properties, crucial for research in material science and chemistry (Hartmann & West, 1965).
Environmental and Biological Applications
- Microfiltration Studies : Research involving the microfiltration of organic solvents in water used 7-Tridecanol. This study provided insights into the rejection of dispersion by membranes and how factors like concentration polarization and membrane fouling impact flux performance (Scott et al., 1994).
- Pheromone Synthesis : 7-Tridecanol is involved in synthesizing precursors for the sex pheromones of various pine sawfly species. These studies are important for understanding insect behavior and developing pest control methods (Hedenström & Andersson, 2002).
- Bacterial Oxidation Studies : In a study of the microbial utilization of long-chain methyl ketones, 7-Tridecanol was identified as a product of the degradation process. This research provides insight into microbial metabolism and potential environmental applications (Forney et al., 1967).
Chemical and Pharmaceutical Research
- Percutaneous Absorption Studies : 7-Tridecanol has been used to study the enhancement of drug penetration through the skin. Such research is vital for developing effective transdermal drug delivery systems (Tsuzuki et al., 1988).
- Chemical Degradation in Sulfate Media : Studies on the chemical degradation of phase modifiers like 7-Tridecanol in acidic sulfate media are crucial for understanding the stability and degradation pathways of chemicals in industrial processes (Chagnes et al., 2011).
Safety And Hazards
7-Tridecanol may cause long-lasting harmful effects to aquatic life . It is advised to avoid release to the environment . In case of accidental release, personal protective equipment should be used, and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . In case of inhalation or ingestion, medical attention should be sought immediately .
properties
IUPAC Name |
tridecan-7-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H28O/c1-3-5-7-9-11-13(14)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUWHKRBPALTGJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCCCC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H28O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60239112 | |
Record name | 7-Tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Tridecanol | |
CAS RN |
927-45-7 | |
Record name | 7-Tridecanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=927-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Tridecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000927457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Tridecanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158536 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Tridecanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60239112 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Tridecanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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